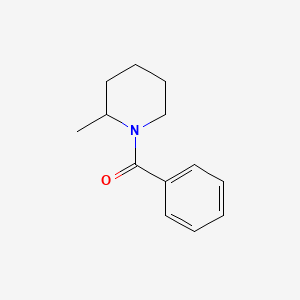![molecular formula C14H12ClN5O B8684648 2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine](/img/structure/B8684648.png)
2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 2-position of the pyrimidine ring and a 1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl substituent at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 1-(4-methoxybenzyl)-1H-1,2,3-triazole: This step involves the reaction of 4-methoxybenzyl azide with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Chlorination of Pyrimidine: The pyrimidine ring is chlorinated at the 2-position using a chlorinating agent such as phosphorus oxychloride (POCl3).
Coupling Reaction: The 1-(4-methoxybenzyl)-1H-1,2,3-triazole is then coupled with the 2-chloropyrimidine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position of the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring and the methoxybenzyl group can undergo oxidation and reduction reactions, respectively, under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: A similar compound with additional methoxybenzyl groups.
2-chloropyrimidine: A simpler pyrimidine derivative with only a chloro group at the 2-position.
Uniqueness
2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine is unique due to the presence of both the triazole and pyrimidine rings, as well as the methoxybenzyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C14H12ClN5O |
|---|---|
Molekulargewicht |
301.73 g/mol |
IUPAC-Name |
2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine |
InChI |
InChI=1S/C14H12ClN5O/c1-21-11-4-2-10(3-5-11)8-20-9-13(18-19-20)12-6-7-16-14(15)17-12/h2-7,9H,8H2,1H3 |
InChI-Schlüssel |
AQGULCZXFGJXBJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)C3=NC(=NC=C3)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(6-Bromopyridin-3-yl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B8684585.png)




![2-[3-(4-Morpholinyl)-2-hydroxy-1-propyloxy]nitrobenzene](/img/structure/B8684619.png)
![6-[(Dimethylamino)methyl]pyridin-3-amine](/img/structure/B8684620.png)






